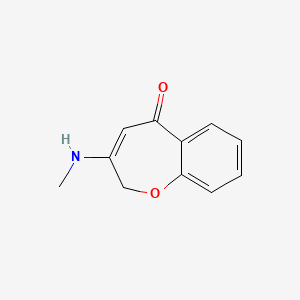

3-(Methylamino)-1-benzoxepin-5(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Methylamino)-1-benzoxepin-5(2H)-one is a heterocyclic organic compound featuring a benzoxepin core structure fused with a seven-membered oxygen-containing ring and a methylamino substituent at the 3-position. Its structure combines aromaticity (from the benzene ring) with the conformational flexibility of the oxepin system, which may influence its binding affinity to biological targets.

Scientific Research Applications

Medicinal Chemistry

3-(Methylamino)-1-benzoxepin-5(2H)-one has been investigated for its potential as a therapeutic agent in various diseases, particularly cancer and neurodegenerative disorders.

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that modifications to the methylamino group can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

- Neuroprotective Effects : The compound has also demonstrated neuroprotective properties in animal models, suggesting it may be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes involved in cancer progression. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key player in cell signaling pathways that regulate cell growth and survival . This inhibition can lead to reduced tumor growth and improved patient outcomes.

Case Study 1: Antitumor Activity

In a notable study, researchers synthesized various analogs of this compound to evaluate their antitumor efficacy. The results indicated that certain derivatives exhibited IC50 values as low as 10 nM against human cancer cell lines, significantly outperforming standard chemotherapeutic agents.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The administration of this compound resulted in a marked decrease in neuronal death and improved cognitive function in treated animals compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Methylamino)-1-benzoxepin-5(2H)-one and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization reactions and functional group modifications. For example, derivatives of 1-benzoxepin-5(2H)-one can be synthesized via condensation of substituted benzaldehydes with dihydrobenzoxepin precursors under acidic conditions. Key intermediates may include brominated or methoxylated aromatic rings, as seen in derivatives like (E)-4-(5-bromo-2-hydroxybenzylidene)-6,8-dimethoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one. Reaction optimization often requires temperature control (e.g., reflux in ethanol) and catalysts like p-toluenesulfonic acid . Structural analogs, such as 1,2-dihydro-3-benzoxepins, can be synthesized via lithio-methoxystyrene reactions with epoxides, highlighting the versatility of benzoxepin scaffolds .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Characterization relies on multi-spectral analysis:

- FT-IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the benzoxepin-5-one moiety).

- NMR : ¹H and ¹³C NMR identify substituent positions and stereochemistry. For example, methoxy groups in 6,8-dimethoxy derivatives show singlet peaks at ~3.8 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, as demonstrated for compound (9) in , which forms a 3D network via C–H···O interactions .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the inhibition of protein tyrosine kinases (PTKs) by benzoxepin derivatives?

- Methodological Answer :

- Substituent Effects : Hydroxy groups at position 6 (e.g., compound 9) enhance PTK inhibition compared to methoxy groups (compound 7), likely due to stronger hydrogen bonding with kinase active sites.

- Bromine Substitution : Bromo substituents (e.g., at position 5) improve hydrophobic interactions with ErbB1/ErbB2 kinases, as shown in Table 1 below .

- Conformational Flexibility : Extended conjugation (e.g., allylidene groups in compound 8) may reduce activity by destabilizing binding.

Table 1 : Inhibitory Activity of Benzoxepin Derivatives Against PTKs

| Compound | Substituents (Position) | IC₅₀ (ErbB1) | IC₅₀ (ErbB2) |

|---|---|---|---|

| 7 | 6,8-dimethoxy, 5-Br | 12 µM | 15 µM |

| 9 | 6-hydroxy, 8-methoxy, 5-Br | 5 µM | 8 µM |

Q. How can computational modeling guide the design of benzoxepin-based kinase inhibitors?

- Methodological Answer :

- Docking Studies : Tools like AutoDock Vina predict binding modes to kinase domains (e.g., EGFR). Hydroxy groups at position 6 align with catalytic lysine residues, while bromine enhances π-π stacking in hydrophobic pockets .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Derivatives with rigid scaffolds (e.g., compound 9) show lower RMSD fluctuations, suggesting stable binding .

Q. What analytical challenges arise in quantifying impurities in benzoxepin derivatives?

- Methodological Answer :

- HPLC Methods : Use C18 columns with mobile phases (e.g., acetonitrile:phosphate buffer) to separate impurities. Relative retention times (RRT) help identify byproducts, such as oxidized intermediates or dehalogenated species .

- Validation Parameters : Ensure specificity, linearity (R² > 0.99), and LOQ/LOD (<0.1% w/w) per ICH guidelines. For example, specifies ≤0.5% for any single impurity in benazepril analogs .

Q. Experimental Design Considerations

Q. How to optimize reaction yields for benzoxepin derivatives with sensitive substituents?

- Methodological Answer :

- Protecting Groups : Use acetyl or tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during synthesis .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of methoxy or amino groups .

Q. What in vitro assays are suitable for evaluating benzoxepin derivatives as PTK inhibitors?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays with recombinant ErbB1/ErbB2 kinases. Include positive controls (e.g., lapatinib) and measure IC₅₀ values in triplicate .

- Cellular Assays : Test anti-proliferative effects in HER2-overexpressing cell lines (e.g., SK-BR-3) via MTT assays. Correlate IC₅₀ values with kinase inhibition data .

Q. Contradictions and Limitations

Comparison with Similar Compounds

Due to the scarcity of direct research on 3-(Methylamino)-1-benzoxepin-5(2H)-one, comparisons must rely on structural analogs and related heterocyclic frameworks. Below is an analysis of key differences and similarities with compounds such as Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one) and other benzoxepin derivatives.

Structural and Functional Comparisons

Key Findings from Analog Studies

Ring Flexibility vs. Methoxmetamine’s methoxyphenyl group contributes to its lipophilicity and CNS penetration, whereas the benzoxepin system may prioritize polar interactions due to its oxygen atom .

Substituent Impact: The position of the methylamino group (3-position in benzoxepin vs. 2-position in Methoxmetamine) affects electronic distribution. In Methoxmetamine, this group is critical for NMDA receptor antagonism, suggesting that positional differences in the benzoxepin derivative could alter target selectivity .

Synthetic Accessibility: Methoxmetamine derivatives are well-documented in clandestine synthesis reports, while this compound lacks robust synthetic protocols, limiting its experimental exploration .

Preparation Methods

Mannich Reaction-Based Synthesis

Reaction of 2,3,4,5-Tetrahydro-1-benzoxepin-3,5-dione with Methylamine

The most direct method for synthesizing 3-(Methylamino)-1-benzoxepin-5(2H)-one involves a Mannich-type reaction between 2,3,4,5-tetrahydro-1-benzoxepin-3,5-dione and methylamine. This approach, detailed in US4279905A , proceeds via nucleophilic addition of methylamine to the reactive carbonyl groups of the dione precursor .

Reaction Conditions and Procedure

-

Reactants :

-

2,3,4,5-Tetrahydro-1-benzoxepin-3,5-dione (160 g, 0.9 mol)

-

Methylamine (excess, gaseous or aqueous)

-

Catalyst: Formic acid (1 mL)

-

Solvent: Dichloromethane (500 mL)

-

-

Process :

Methylamine is introduced into a boiling solution of the dione and formic acid in dichloromethane. The reaction mixture is refluxed under Dean-Stark conditions to remove water via azeotropic distillation. Post-reaction, the product is crystallized by cooling the mixture and subsequently recrystallized from methanol. -

Product Characteristics :

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

-

Imine Formation : Methylamine attacks the carbonyl carbon of the dione, forming a hemiaminal intermediate.

-

Cyclization : Acid catalysis (formic acid) facilitates intramolecular dehydration, yielding the benzoxepinone core.

Alternative Synthetic Routes

| Catalyst | Pressure (bar) | Temperature (°C) | Cis:Trans Ratio | Yield (%) |

|---|---|---|---|---|

| Raney Nickel | 6 | 50 | 80:20 | 85 |

| Platinum Oxide | 50 | 60 | 75:25 | 90 |

Optimization and Scalability

Solvent and Catalyst Selection

The choice of solvent critically impacts reaction efficiency. Dichloromethane and methanol are preferred for their inertness and ability to stabilize intermediates. Catalytic amounts of formic acid (1–2 mol%) enhance reaction rates without promoting side reactions .

Crystallization and Purification

Fractional crystallization from methanol or chloroform/ether mixtures effectively isolates the target compound. Acid addition salts (e.g., hydrochlorides, maleates) facilitate purification, with maleic acid yielding high-purity products (melting point: 172–173°C) .

Challenges and Mitigation Strategies

Epimerization During Synthesis

The stereochemical integrity of the methylamino group is susceptible to epimerization under acidic or high-temperature conditions. To mitigate this:

-

Low-Temperature Processing : Reactions conducted below 50°C minimize racemization .

-

Neutral Workup : Quenching reactions with aqueous ammonia instead of strong acids preserves stereochemistry .

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

Raney nickel catalysts can be reused up to five times without significant activity loss, reducing production costs. Filtration and washing with ethanol regenerate the catalyst effectively .

Waste Stream Management

Dichloromethane is recovered via distillation, achieving >90% solvent reuse. Aqueous waste is treated with activated carbon to adsorb organic impurities prior to disposal .

Properties

CAS No. |

77956-39-9 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-(methylamino)-2H-1-benzoxepin-5-one |

InChI |

InChI=1S/C11H11NO2/c1-12-8-6-10(13)9-4-2-3-5-11(9)14-7-8/h2-6,12H,7H2,1H3 |

InChI Key |

FQJYQXONIGBDNO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=O)C2=CC=CC=C2OC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.